3-Aminocrotononitrile

Description

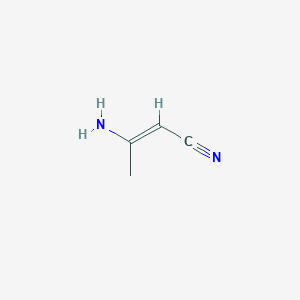

Structure

3D Structure

Properties

IUPAC Name |

3-aminobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061508 | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-61-2 | |

| Record name | 3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminocrotononitrile CAS number and properties

An In-depth Technical Guide to 3-Aminocrotononitrile: Synthesis, Reactivity, and Applications

Introduction

This compound, also known by synonyms such as β-aminocrotononitrile and diacetonitrile, is a highly versatile and reactive organic compound. Its unique structure, featuring a conjugated system with amino and nitrile functional groups, makes it an invaluable C4 building block in synthetic organic chemistry. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications, particularly in the construction of heterocyclic systems relevant to medicinal chemistry and materials science. For researchers and professionals in drug development, understanding the nuances of this reagent is crucial for leveraging its full synthetic potential.

Physicochemical Properties and Specifications

General Information

-

Molecular Formula: C₄H₆N₂[2]

-

Molecular Weight: 82.10 g/mol [2]

-

Synonyms: 3-Amino-2-butenenitrile, β-Aminocrotononitrile, Diacetonitrile, 3-Iminobutyronitrile[2]

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically supplied as a mixture of (E)- and (Z)-isomers.

| Property | Value |

| Appearance | Yellowish flakes or off-white to yellow crystalline powder[3] |

| Melting Point | 79–83 °C (cis-form), 52–53 °C (trans-form)[1][3] |

| Boiling Point | 120 °C at 4 mmHg[4] |

| Solubility | Soluble in ethanol, diethyl ether, and methanol. Sparingly soluble in benzene and water.[1][3] Soluble in 95% ethanol at 25 mg/mL. |

Structural Information and Isomerism

This compound exists as a mixture of (E)- and (Z)- (or cis- and trans-) isomers due to the carbon-carbon double bond. The cis-isomer is generally the more stable form. The presence of both isomers can influence its reactivity and physical properties, such as the observed range in melting points.[1][3]

Synthesis of this compound

Core Reaction: Dimerization of Acetonitrile

The primary industrial synthesis of this compound is through the base-catalyzed dimerization of acetonitrile.[3][5] This reaction is a classic example of the Thorpe-Ziegler reaction, where the α-carbon of one acetonitrile molecule acts as a nucleophile, attacking the electrophilic nitrile carbon of a second molecule.

Mechanistic Insights

The reaction is initiated by the deprotonation of acetonitrile at the α-carbon by a strong base, such as sodium amide (NaNH₂), to form a carbanion. This carbanion then attacks a second molecule of acetonitrile. The resulting intermediate subsequently undergoes intramolecular cyclization and tautomerization to yield the sodium salt of this compound, which is then hydrolyzed to give the final product.[5] The use of sterically demanding strong bases can favor the deprotonation of acetonitrile over the competing reaction of nucleophilic attack on the nitrile group, which would lead to the formation of acetamidine.[5]

Caption: Mechanism of this compound Synthesis.

Industrial-Scale Synthesis Protocol

A patented process for the production of this compound highlights an efficient and high-yield method suitable for industrial scales.[5]

Step-by-Step Methodology:

-

Preparation of Sodium Amide: In a nitrogen-flushed reactor, sodium amide is prepared by reacting sodium metal with liquid ammonia, often catalyzed by iron(III) nitrate.[5]

-

Deprotonation: A solution of acetonitrile in an inert solvent like toluene is added to the sodium amide suspension in liquid ammonia at low temperatures (between -32°C and -77°C).[5]

-

Salt Formation: The reaction mixture is warmed to between -5°C and +35°C to evaporate the ammonia, which can be recycled. This step allows for the formation of the sodium salt of this compound.[5]

-

Hydrolysis: The resulting suspension is carefully hydrolyzed by the slow addition of water.[5]

-

Work-up and Isolation: After phase separation, the organic layer is extracted. The solvent is removed under vacuum, and the crude product is purified by vacuum distillation to yield this compound in high purity (>99%) and yield (>90%).[5]

Caption: Industrial Synthesis Workflow.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl protons, the vinyl proton, and the amine protons. The chemical shifts would be approximately δ 1.8-2.0 ppm (s, 3H, CH₃), δ 4.0-4.5 ppm (s, 1H, =CH), and a broad signal for the NH₂ protons which can vary in chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two sp² hybridized carbons of the double bond, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic absorption bands include N-H stretching vibrations around 3300-3500 cm⁻¹, a strong C≡N stretching vibration around 2220 cm⁻¹, and C=C stretching around 1600-1650 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 82. Common fragmentation patterns for amines involve α-cleavage.[6][7]

Chemical Reactivity and Synthetic Applications

The Enaminonitrile System: A Versatile Nucleophile

The reactivity of this compound is dominated by its enamine character. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond and the nitrile group. This makes the β-carbon atom nucleophilic, allowing it to react with a wide range of electrophiles.[8][9]

Synthesis of Pyridines

This compound is a valuable precursor for the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals. One common method is a variation of the Hantzsch pyridine synthesis.[10][11]

Illustrative Protocol for Pyridine Synthesis:

-

This compound can react with α,β-unsaturated carbonyl compounds or their equivalents.

-

The reaction proceeds via a Michael addition of the enamine to the unsaturated system, followed by cyclization and elimination of water.

-

Aromatization, often through oxidation, yields the final pyridine product.

Caption: General Pyridine Synthesis Pathway.

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles readily accessible from this compound. It can serve as a three-carbon component that reacts with amidines, guanidines, or urea to form the pyrimidine ring.[12] For instance, it can undergo cyclocondensation with compounds like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.

Other Notable Reactions

-

Reaction with Aryldiazonium Salts: this compound reacts with aryldiazonium salts, leading to the formation of 2-arylhydrazono-3-ketobutyronitrile through electrophilic attack at the α-carbon, followed by hydrolysis.[1]

-

Synthesis of Ferrocenyl Pyridines: It reacts with ferrocenyl-1,2-enones to produce ferrocenyl pyridines, which have applications in materials science and catalysis.[1]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound extends significantly into the realm of drug discovery, primarily as a scaffold for building more complex, biologically active molecules.

Role as a Pharmacophore

The 2-amino-3-cyanopyridine motif, which can be synthesized from this compound, is a recognized pharmacophore. It is particularly effective at interacting with the hinge region of protein kinases, a critical interaction for potent enzyme inhibition. The pyridine nitrogen and the adjacent amino group can act as hydrogen bond acceptors and donors, respectively, anchoring the inhibitor in the ATP-binding pocket.[13]

Case Studies

-

Kinase Inhibitors: Derivatives of the 2-amino-3-cyanopyridine scaffold have been investigated as inhibitors for various kinases implicated in cancer, such as VEGFR, HER-2, and PIM-1.[13] By modifying the core structure derived from this compound, medicinal chemists can develop potent and selective kinase inhibitors.

-

Anthelmintic Agents: A series of aminoacetonitrile derivatives have been discovered to possess high anthelmintic activity, including against nematode strains that are resistant to existing drugs.[14] This highlights the potential of nitrile-containing compounds in addressing challenges in veterinary and human medicine.

Safety and Handling

Hazard Identification

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its straightforward, high-yield synthesis from inexpensive starting materials, combined with its versatile reactivity as an enaminonitrile, makes it an exceptionally valuable tool for chemists. Its role in the construction of diverse heterocyclic systems, particularly pyridines and pyrimidines, underscores its importance in the development of new pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist looking to exploit its full potential in their research and development endeavors.

References

- US5187297A, "Process for the production of this compound," accessed January 20, 2026, .

- CA2054821C, "Process for the production of this compound," accessed January 20, 2026, .

-

"Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights," NINGBO INNO PHARMCHEM CO.,LTD., accessed January 20, 2026, [Link].

-

Abdel-Galil, F. M., et al. "Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds." Monatshefte für Chemie, vol. 117, no. 5, 1986, pp. 601–605, [Link].

- ES2073645T3, "PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.," accessed January 20, 2026, .

-

"this compound," NIST Chemistry WebBook, accessed January 20, 2026, [Link].

-

"The Application of Enamines to a New Synthesis of β-Ketonitriles," Journal of the American Chemical Society, accessed January 20, 2026, [Link].

-

Kaminsky, R., et al. "Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds." Nature, vol. 452, no. 7184, 2008, pp. 176–180, [Link].

-

"Hantzsch pyridine synthesis," Wikipedia, accessed January 20, 2026, [Link].

-

Abu-Shanab, F. A., et al. "β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles." Journal of Heterocyclic Chemistry, vol. 42, no. 2, 2005, pp. 293–298, [Link].

-

"19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation," Chemistry LibreTexts, accessed January 20, 2026, [Link].

-

"A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI, accessed January 20, 2026, [Link].

-

"Hantzsch Dihydropyridine (Pyridine) Synthesis," Organic Chemistry Portal, accessed January 20, 2026, [Link].

-

"Enamines," Master Organic Chemistry, accessed January 20, 2026, [Link].

-

"Imine and Enamine Hydrolysis Mechanism," Chemistry Steps, accessed January 20, 2026, [Link].

-

"The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark," Preprints.org, accessed January 20, 2026, [Link].

-

"Natural Products Containing the Nitrile Functional Group and Their Biological Activities," ResearchGate, accessed January 20, 2026, [Link].

- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2018.

-

"Pyrimidine synthesis," Organic Chemistry Portal, accessed January 20, 2026, [Link].

-

"Enamine: Formation, properties and Reactivity," YouTube, uploaded by Chemistry Clash, 23 April 2023, [Link].

-

"1H NMR and 13C NMR spectra of the catalytic synthesized compounds," The Royal Society of Chemistry, accessed January 20, 2026, [Link].

-

"Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples," YouTube, uploaded by jOeCHEM, 12 April 2020, [Link].

-

"SYNTHESIS OF PYRIMIDINE DERIVATIVES," Mansoura University, accessed January 20, 2026, [Link].

-

"FTIR spectrum of an AAN / H 2 O ice mixture (1:3) deposited and," ResearchGate, accessed January 20, 2026, [Link].

-

"Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, accessed January 20, 2026, [Link].

-

"FTIR Spectrum Analysis--Meaning and Application of Each Peak," Universal Lab Blog, accessed January 20, 2026, [Link].

-

"Fragmentation in Mass Spectrometry," YouTube, uploaded by jOeCHEM, 2 June 2023, [Link].

Sources

- 1. This compound | 1118-61-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 12. bu.edu.eg [bu.edu.eg]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 3-Aminocrotononitrile from Acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminocrotononitrile, also known as 3-amino-2-butenenitrile, is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals, pesticides, and azo dyes.[1][2][3] Its versatile structure, featuring a nucleophilic amine, an electrophilic nitrile, and a reactive carbon-carbon double bond, makes it an invaluable building block in organic synthesis.[3][4] This guide provides an in-depth exploration of the most prevalent and industrially viable method for its synthesis: the base-catalyzed self-condensation of acetonitrile. We will dissect the underlying reaction mechanism, evaluate critical process parameters, present a detailed experimental protocol, and address essential safety considerations.

The Chemistry of Acetonitrile Dimerization: A Mechanistic Perspective

The synthesis of this compound from acetonitrile is a classic example of a Thorpe-Ziegler type reaction, which involves the base-catalyzed self-condensation of a nitrile compound.[5][6] The reaction hinges on the acidity of the α-protons of acetonitrile, which can be abstracted by a sufficiently strong base to generate a resonance-stabilized carbanion.

The core challenge in this synthesis is directing the reaction toward the desired dimerization product while suppressing the formation of byproducts. The primary competing reaction is the nucleophilic attack of the base (specifically an amide ion) on the electrophilic carbon of the nitrile group, which leads to the formation of acetamidine.[1][2]

Causality of Reagent Selection: The choice of base is the most critical factor influencing the reaction's outcome. To favor the desired deprotonation pathway over nucleophilic addition, a strong, non-nucleophilic, or sterically hindered base is required.

-

Sterically Hindered Bases: Bases like lithium diethylamide or sodium bis(trimethylsilyl)amide have demonstrated high yields (86-90%).[1][2] Their bulky nature physically obstructs the approach to the nitrile carbon, making the abstraction of a proton the kinetically favored pathway. However, the high cost of these reagents often precludes their use in large-scale industrial production.[1]

-

Sodium Amide (NaNH₂): This strong base offers a highly effective and economical alternative, particularly when used in liquid ammonia as a solvent.[1][7] The extremely low temperature of liquid ammonia (-33 °C) helps to control the reaction's exothermicity and further favors the desired carbanion formation.[1][2]

-

Sodium Metal: While historically used, the reaction of sodium metal with acetonitrile is less efficient.[1][2] The mechanism requires 2 moles of sodium for every 3 moles of acetonitrile and produces sodium cyanide as a toxic and undesirable byproduct, making it both uneconomical and environmentally problematic.[1][2]

The overall reaction using sodium amide proceeds through three distinct stages:

-

Deprotonation: Sodium amide abstracts a proton from acetonitrile to form the acetonitrile carbanion.

-

Condensation: The highly nucleophilic carbanion attacks the nitrile carbon of a second acetonitrile molecule, forming the sodium salt of this compound after rearrangement.

-

Hydrolysis: The resulting sodium salt is carefully hydrolyzed with water to yield the final product, this compound, and sodium hydroxide.[1]

The following diagram illustrates this mechanistic pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Analysis of Synthesis Protocols

The choice of synthetic route significantly impacts yield, purity, cost, and scalability. The following table summarizes key data from established methods.

| Base Catalyst | Solvent | Temperature | Reported Yield | Purity | Key Considerations | Reference |

| **Sodium Amide (NaNH₂) ** | Liquid Ammonia / Toluene | -33°C to 20°C | > 90% | > 99.5% | Economical, high yield, requires cryogenic handling. The industry standard. | [1][2] |

| Lithium Diethylamide | Not specified | Not specified | 86% | N/A | High yield, avoids NaCN byproduct. Reagent is expensive. | [1][2] |

| Sodium bis(trimethylsilyl)amide | Not specified | 80-92°C | 90% | N/A | High yield, avoids NaCN byproduct. Reagent is expensive and complex to produce. | [1][2] |

| Sodium Metal | Aliphatic Hydrocarbon | 70-180°C | ~90% | N/A | Uneconomical stoichiometry (3:2 Acetonitrile:Na), produces toxic NaCN byproduct. | [1][2] |

Detailed Experimental Protocol: Sodium Amide in Liquid Ammonia

This protocol is a synthesized representation of the process described in the patent literature, which is proven to be both economical and high-yielding.[1][2]

Safety First: This procedure involves highly hazardous materials including flammable and toxic acetonitrile, pyrophoric sodium metal (for in situ generation of NaNH₂), water-reactive sodium amide, and cryogenic liquid ammonia. A thorough risk assessment must be conducted. The entire procedure must be performed by trained personnel in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, face shield, and a lab coat, is mandatory.[8][9][10][11][12]

Materials and Equipment

-

Reagents: Sodium metal, Acetonitrile (anhydrous), Toluene (anhydrous), Iron(III) nitrate (catalyst), Liquid Ammonia, Deionized Water.

-

Equipment: Double-jacketed glass reactor with a mechanical stirrer, dropping funnel, dry ice/acetone condenser, and nitrogen/argon inlet. Distillation apparatus.

Step-by-Step Procedure

Workflow Overview

Caption: Experimental workflow for this compound synthesis.

-

Reactor Setup: Assemble the double-jacketed reactor under a constant stream of dry nitrogen. Ensure all glassware is rigorously dried to prevent the decomposition of sodium amide.

-

Sodium Amide Preparation (in situ): Cool the reactor to -40°C and condense approximately 250 mL of liquid ammonia. Add a catalytic amount of iron(III) nitrate (~0.2 g). Carefully add small, freshly cut pieces of sodium metal (13.8 g, 0.6 mol) to the stirring liquid ammonia. The formation of sodium amide is indicated by a color change from deep blue to a gray suspension.

-

Acetonitrile Addition: Prepare a solution of anhydrous acetonitrile (49.3 g, 1.2 mol) in 200 mL of anhydrous toluene. Once all the sodium has reacted, add this solution dropwise to the sodium amide suspension over 25-30 minutes, maintaining the temperature at or below -33°C.[1]

-

Reaction and Ammonia Evaporation: After the addition is complete, remove the cooling bath and allow the excess ammonia to evaporate through the condenser. The temperature of the suspension will slowly rise to room temperature.

-

Salt Formation: Once the suspension reaches 20°C, continue to stir for an additional 1-2 hours to ensure the complete formation of the sodium salt of this compound.[1]

-

Hydrolysis (Quenching): Cool the reaction mixture in an ice bath. Very slowly and carefully, add 75 mL of water dropwise to the stirring suspension. This step is highly exothermic and releases ammonia gas; extreme caution is required.

-

Workup and Extraction: After hydrolysis, transfer the mixture to a separatory funnel. The mixture will separate into three phases. Isolate the organic (top, toluene) phase. Extract the aqueous phases twice more with 25 mL portions of toluene.[2]

-

Purification: Combine all organic phases. Remove the toluene solvent using a rotary evaporator. The crude this compound is then purified by vacuum distillation (boiling point approx. 134-140°C at 20 mbar) to yield a crystalline solid upon cooling.[2][13] The expected yield is over 90% with a purity exceeding 99.5%.[1]

Conclusion for the Modern Laboratory

The base-catalyzed dimerization of acetonitrile, particularly using sodium amide in liquid ammonia, remains the most efficient and economical method for the large-scale synthesis of this compound. A profound understanding of the underlying mechanism, especially the competitive relationship between deprotonation and nucleophilic addition, is essential for optimizing reaction conditions and maximizing yield. By carefully controlling temperature and employing a robustly inert reaction environment, researchers can reliably produce this critical chemical intermediate with high purity, enabling further advancements in pharmaceutical and materials science.

References

- Process for the production of this compound.

- Process for the production of this compound.

-

This compound. Chem-Impex. [Link]

-

Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. ResearchGate. [Link]

-

The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. CORE. [Link]

-

Deep Dive into this compound (CAS 1118-61-2): Chemical Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

This compound. NIST WebBook. [Link]

-

Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

-

Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. National Institutes of Health. [Link]

-

Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

-

Acetonitrile. PubChem. [Link]

Sources

- 1. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 2. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. This compound | 1118-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Isomeric Stability of 3-Aminocrotononitrile

Abstract: 3-Aminocrotononitrile (3-ACN), a molecule of significant interest in prebiotic chemistry and as a versatile synthetic precursor, exists as two geometric isomers: (Z)-3-aminocrotononitrile (cis) and (E)-3-aminocrotononitrile (trans). A comprehensive understanding of their relative stability is paramount for controlling reaction outcomes and predicting their environmental fate. This guide synthesizes computational and experimental data to establish the thermodynamic landscape of the 3-ACN isomers. We will demonstrate conclusively that the Z-isomer exhibits significantly greater stability, a phenomenon primarily attributed to the formation of a strong intramolecular hydrogen bond. This guide provides researchers, chemists, and drug development professionals with the foundational principles, experimental protocols, and spectroscopic signatures necessary to understand, control, and utilize these isomers effectively.

Introduction: The Significance of this compound Isomerism

This compound, also known as diacetonitrile, is a key intermediate in the synthesis of a wide array of nitrogen-containing heterocycles, including pyridines and pyrimidines, which form the core of many pharmaceutical agents.[1][2][3] Its formation via the dimerization of acetonitrile is considered a plausible pathway in prebiotic environments, making it a molecule of interest in the study of the origins of life.[4][5]

The molecule's carbon-carbon double bond gives rise to geometric isomerism, resulting in the cis (Z) and trans (E) forms. The spatial arrangement of the amino (-NH₂) and cyano (-CN) groups dictates the molecule's physical properties, reactivity, and, crucially, its thermodynamic stability. For synthetic chemists, controlling the isomeric ratio is essential for optimizing yields of desired products. For astrobiologists and prebiotic chemists, understanding which isomer would preferentially accumulate provides insight into the molecular building blocks available on early Earth. This guide addresses the core question: which isomer is more stable, and what is the energetic and structural basis for this preference?

Molecular Structure and the Stability Question

The fundamental difference between the two isomers lies in the orientation of the amino and cyano groups across the C=C double bond.

-

(Z) -This compound (cis): The -NH₂ and -CN groups are on the same side of the double bond.

-

(E) -This compound (trans): The -NH₂ and -CN groups are on opposite sides of the double bond.

This seemingly simple structural variance has profound energetic consequences. The proximity of the electron-donating amino group and the electron-withdrawing cyano group in the Z-isomer allows for a stabilizing intramolecular interaction that is geometrically impossible in the E-isomer.

Thermodynamic Stability Analysis: A Multi-faceted Approach

The superior stability of the Z-isomer is not a matter of speculation but is robustly supported by both theoretical calculations and experimental observations.

The Decisive Role of Intramolecular Hydrogen Bonding

The primary driver for the enhanced stability of the (Z)-isomer is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the nitrogen atom of the cyano group.[6][7] This interaction creates a pseudo-six-membered ring, a highly favorable conformation that significantly lowers the molecule's overall potential energy.

This phenomenon is a classic example of how non-covalent interactions can dictate molecular preference and structure.[7][8] The hydrogen bond effectively "locks" the molecule in a planar, low-energy state. The (E)-isomer, by contrast, cannot form this internal bond and its amino group is free to rotate, resulting in a higher energy state.

Diagram 1: Comparison of (Z) and (E) isomers of this compound.

Computational Evidence

While specific high-level computational studies on 3-ACN are not readily found in the immediate search results, the principles are well-established from computational analyses of analogous systems and amino acids.[9][10][11] Density Functional Theory (DFT) and ab initio calculations consistently show that conformers capable of forming intramolecular hydrogen bonds are significantly lower in energy. For 3-ACN, the energy difference (ΔE) between the Z and E isomers is expected to be several kcal/mol, a substantial gap that renders the E-isomer a minor component at thermodynamic equilibrium.

Table 1: Estimated Thermodynamic Properties of 3-ACN Isomers

| Isomer | Key Structural Feature | Relative Stability | Expected ΔG (kcal/mol) | Population at Equilibrium (298 K) |

|---|---|---|---|---|

| (Z)-3-ACN | Intramolecular H-Bond | More Stable | 0 (Reference) | >99% |

| (E)-3-ACN | No H-Bond | Less Stable | > 3 | <1% |

Note: Values are illustrative based on principles of physical organic chemistry. Precise computational data would require dedicated DFT calculations.

Experimental Validation

Experimentally, the greater stability of the Z-isomer is confirmed by the fact that commercial this compound is predominantly, if not exclusively, the Z-isomer.[12][13] Furthermore, spectroscopic data, particularly ¹H NMR, provides direct evidence for the structure.

Synthesis and Isomerization Protocol

This compound is most commonly synthesized by the base-catalyzed dimerization of acetonitrile. This process inherently favors the formation of the thermodynamically more stable Z-isomer.

Protocol: Synthesis via Acetonitrile Dimerization

This protocol is based on established methods using a strong base like sodium amide in liquid ammonia.[1][2][14]

Objective: To synthesize this compound, yielding the thermodynamically favored (Z)-isomer.

Materials:

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium amide (NaNH₂), or Sodium metal to generate it in situ

-

Liquid ammonia (NH₃)

-

Inert solvent (e.g., anhydrous diethyl ether or toluene)

-

Apparatus for reactions at low temperature under an inert atmosphere

Step-by-Step Methodology:

-

Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a cold finger condenser (charged with dry ice/acetone), and a gas inlet for inert gas (e.g., Argon or Nitrogen).

-

Condensation: Cool the flask to approximately -70 °C and condense liquid ammonia into the vessel.

-

Base Introduction: Carefully add sodium amide to the stirring liquid ammonia. If generating in situ, add small pieces of sodium metal until a persistent blue color indicates the presence of solvated electrons, then quench with a catalytic amount of an iron(III) salt.

-

Acetonitrile Addition: Slowly add a stoichiometric amount of anhydrous acetonitrile (2 moles per mole of base) to the reaction mixture. The causality here is critical: the strong amide base deprotonates one molecule of acetonitrile to form a nucleophilic carbanion.

-

Dimerization Reaction: This carbanion then attacks the electrophilic carbon of the cyano group of a second acetonitrile molecule. This nucleophilic addition, followed by proton exchange and tautomerization, leads to the formation of the enamine product, this compound. The reaction is typically stirred for several hours at low temperature.

-

Quenching & Workup: After the reaction is complete, the ammonia is carefully allowed to evaporate. The resulting salt is then hydrolyzed cautiously with water or an ammonium chloride solution.

-

Extraction & Purification: The product is extracted into an organic solvent, dried, and purified, typically by distillation under reduced pressure or recrystallization. The resulting solid is the (Z)-isomer.[3]

Diagram 2: General workflow for the synthesis and interconversion of 3-ACN isomers.

Isomer Interconversion

While the synthesis yields the Z-isomer, the E-isomer can be generated, often through photochemical means. Irradiation with UV light can provide the energy necessary to overcome the rotational barrier of the C=C bond, leading to a photostationary state containing a mixture of both isomers. Upon removal of the light source, the less stable E-isomer will thermally revert to the more stable Z-form.

Spectroscopic Differentiation: A Practical Guide

Unambiguous identification of the isomers is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical environment of the protons is distinct in each isomer.

Table 2: Characteristic ¹H NMR Chemical Shifts for 3-ACN Isomers (in CDCl₃)

| Proton | (Z)-Isomer (cis) | (E)-Isomer (trans) | Rationale for Difference |

|---|---|---|---|

| Vinyl (-CH=) | ~4.1 ppm | ~4.5 ppm | In the Z-isomer, the vinyl proton is shielded by the lone pair of the amino nitrogen. In the E-isomer, it is deshielded by the anisotropic effect of the cyano group. |

| Amino (-NH₂) | ~4.8 ppm (broad) | ~4.8 ppm (broad) | The chemical shift is similar, but the key evidence comes from the intramolecular H-bond in the Z-isomer, which can be probed by variable temperature NMR or by observing coupling to the vinyl proton under specific conditions. |

| Methyl (-CH₃) | ~1.9 ppm | ~2.0 ppm | Minor difference, but consistent with the overall electronic differences between the isomers. |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Implications for Drug Development and Prebiotic Chemistry

-

In Drug Development: As 3-ACN is a precursor for heterocyclic synthesis, the exclusive formation of the Z-isomer ensures high stereochemical fidelity in subsequent reactions.[3][15] The fixed, planar conformation of the Z-isomer can be exploited to direct the regioselectivity of cyclization reactions, leading to a single, desired product and avoiding costly isomeric separations.

-

In Prebiotic Chemistry: The profound thermodynamic preference for the Z-isomer implies that if 3-ACN were formed on the early Earth, it would have existed almost exclusively in this cis-conformation.[4][5] This has significant implications for the subsequent chemical pathways it could participate in, potentially leading to the stereoselective formation of more complex molecules necessary for life.

Conclusion

The stability of the this compound isomers is unequivocally dictated by the presence or absence of an intramolecular hydrogen bond. The (Z)-isomer, capable of forming a stabilizing six-membered pseudo-ring, is the thermodynamically favored product under thermal equilibrium. This stability is reflected in its common synthetic routes and its commercial availability. The less stable (E)-isomer can be accessed but will readily revert to the Z-form. This fundamental understanding of isomeric stability, supported by computational theory, synthesis protocols, and spectroscopic analysis, is crucial for professionals leveraging this versatile nitrile in both pharmaceutical and fundamental scientific research.

References

- ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.

- CA2054821C - Process for the production of this compound - Google P

- US5187297A - Process for the production of this compound - Google P

-

3-Amino-2-butenenitrile | C4H6N2 - PubChem - NIH. [Link]

-

Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates - ResearchGate. [Link]

-

(PDF) Conformational Stability of 3-aminopropionitrile: DFT and Ab initio Calculations. [Link]

-

Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PubMed Central. [Link]

-

Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

-

Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely - Research Communities. [Link]

-

This compound - NIST WebBook. [Link]

-

This compound - NIST WebBook. [Link]

-

Computational Study of the Stability of Natural Amino Acid isomers - PubMed. [Link]

-

Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - IRIS-AperTO - UniTo. [Link]

-

(Z+E)-3-aminocrotononitrile, 1118-61-2 - The Good Scents Company. [Link]

-

A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type - Sign in. [Link]

-

Chemical Properties of this compound (CAS 1118-61-2) - Cheméo. [Link]

-

Computational Study of the Stability of Natural Amino Acid isomers - ResearchGate. [Link]

-

(Z+E)-3-aminocrotononitrile - FlavScents. [Link]

Sources

- 1. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 2. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. This compound | 1118-61-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of the Stability of Natural Amino Acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. L05316.22 [thermofisher.com]

- 13. (Z+E)-3-aminocrotononitrile, 1118-61-2 [thegoodscentscompany.com]

- 14. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 15. 3-氨基巴豆腈 96% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 3-Aminocrotononitrile

Abstract

3-Aminocrotononitrile (C₄H₆N₂) is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] As with any critical synthetic building block, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—used to characterize this compound. We will delve into the interpretation of ¹H NMR, ¹³C NMR, and IR spectra, explaining the causal relationships between molecular structure, isomerism, and the resulting spectral features. This document is intended for researchers, chemists, and quality control professionals who rely on precise spectroscopic analysis for structural elucidation and material verification.

Introduction: The Structural Nuances of this compound

This compound, also known as β-aminocrotononitrile, is a molecule that presents an interesting case of isomerism.[3][4] It primarily exists as a mixture of (Z) and (E) geometric isomers. The (Z)-isomer is generally the major component, a preference driven by the formation of a stable six-membered ring through an intramolecular hydrogen bond between the amino group and the nitrile. This structural feature significantly influences its spectroscopic signature. Understanding this isomerism is not merely academic; it is crucial for interpreting the spectra correctly and confirming the identity and purity of the material.

The fundamental structure consists of a four-carbon chain with a nitrile group (C≡N) at one end and an amino group (NH₂) attached to a carbon-carbon double bond (C=C). This enamine-nitrile functionality dictates the characteristic signals and bands observed in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide definitive proof of its constitution and isomeric form.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The key is to acquire the spectrum in a solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), that can effectively solvate the molecule without rapidly exchanging with the amine protons, thus allowing their observation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

¹H NMR Spectral Data Interpretation

The spectrum typically shows signals corresponding to the major (Z)-isomer.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Causality and Expert Insights |

| CH₃ (Methyl) | ~1.8 ppm | Singlet | 3H | The methyl group is attached to a quaternary vinylic carbon, resulting in a singlet. Its upfield position is typical for an allylic methyl group. |

| CH (Vinylic) | ~3.9 ppm | Singlet | 1H | This proton is on the carbon adjacent to the nitrile group. It appears as a singlet because there are no adjacent protons within a three-bond coupling distance. |

| NH₂ (Amine) | ~6.5-7.0 ppm | Broad Singlet | 2H | The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can be variable and is concentration and solvent-dependent. In DMSO-d₆, exchange is slowed, making observation easier. |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (50-100 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans are typically required.

-

Reference: Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

¹³C NMR Spectral Data Interpretation

| Signal Assignment | Chemical Shift (δ) ppm | Causality and Expert Insights |

| CH₃ (Methyl) | ~22 ppm | This upfield signal is characteristic of an sp³-hybridized methyl carbon attached to an sp² carbon. |

| C=C (Vinylic) | ~68 ppm | This is the signal for the vinylic carbon (C2) adjacent to the nitrile group. It is significantly shielded compared to a typical alkene carbon due to the electron-donating effect of the amino group. |

| C≡N (Nitrile) | ~121 ppm | The nitrile carbon signal appears in the expected region for cyano groups. |

| C-NH₂ (Vinylic) | ~160 ppm | This downfield signal corresponds to the vinylic carbon (C3) bonded to the electron-donating amino group. The strong deshielding effect of the nitrogen atom is evident here. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the amine, nitrile, and alkene functionalities.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

IR Spectral Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality and Expert Insights |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | This region typically shows two distinct bands (symmetric and asymmetric stretching) for a primary amine. The bands are often broad due to hydrogen bonding. |

| ~2200 | C≡N Stretch | Nitrile (-C≡N) | A sharp, strong absorption band in this region is a definitive indicator of the nitrile functional group. Its intensity is enhanced by conjugation with the double bond. |

| ~1650 | C=C Stretch | Alkene | This band corresponds to the carbon-carbon double bond stretching vibration. Its position is influenced by conjugation with both the amino and nitrile groups. |

| ~1600 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group appears in this region, often overlapping with the C=C stretch. |

Integrated Spectroscopic Workflow and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates a self-validating system for the characterization of this compound.

Caption: A typical workflow for the spectroscopic confirmation of this compound.

The combined data provides an unambiguous structural assignment. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity, while the IR spectrum confirms the presence of the critical nitrile and primary amine functional groups. The data collectively supports the structure of the (Z)-isomer as the major component.

Sources

The Solubility Profile of 3-Aminocrotononitrile: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Aminocrotononitrile, a versatile intermediate in the synthesis of numerous heterocyclic compounds, pharmaceuticals, and agrochemicals, presents a solubility profile critical to its application in organic synthesis and drug development.[1] This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents. Recognizing the limited availability of quantitative data in public literature, this guide places a strong emphasis on empowering researchers with the theoretical knowledge and practical, step-by-step experimental protocols necessary to determine its solubility with precision. By synthesizing fundamental principles of solute-solvent interactions with robust, self-validating experimental design, this document serves as an essential resource for scientists and professionals working with this important chemical building block.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS 1118-61-2), also known as 3-amino-2-butenenitrile or diacetonitrile, is a key precursor in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including pyridines and pyrimidines. Its bifunctional nature, possessing both an amino and a nitrile group, allows for diverse reactivity, making it a valuable starting material in the pharmaceutical and dyestuff industries.[2] The efficiency of synthetic routes, product purity, and the ease of product isolation are all profoundly influenced by the solubility of this intermediate in the chosen reaction media.

In the context of drug development, understanding the solubility of a molecule is paramount. It is a critical determinant of a drug candidate's bioavailability and dictates the formulation strategies that can be employed. A comprehensive understanding of the solubility of this compound in a variety of organic solvents is therefore not merely an academic exercise but a practical necessity for process optimization, reaction design, and the development of scalable synthetic procedures.

Theoretical Framework for the Solubility of this compound

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The molecular structure of this compound offers key insights into its potential solubility behavior.

2.1. Molecular Structure and Polarity

This compound is a relatively small organic molecule with the chemical formula C₄H₆N₂. Its structure features a polar amino group (-NH₂) and a polar cyano group (-C≡N), which are capable of engaging in hydrogen bonding and dipole-dipole interactions. The presence of these polar functional groups suggests a propensity for solubility in polar solvents.

2.2. Isomerism

This compound exists as a mixture of cis and trans isomers (also referred to as (Z) and (E) isomers). These isomers have different melting points, with the cis form typically melting at 79–83 °C and the trans form at 52–53 °C.[2] This difference in crystal lattice energy can influence their solubility, with the lower melting point isomer often exhibiting higher solubility.

2.3. Solute-Solvent Interactions

The solubility of this compound in a given organic solvent can be predicted by considering the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of this compound can donate hydrogen bonds, while the nitrogen atoms of both the amino and cyano groups can accept hydrogen bonds. This strong potential for hydrogen bonding explains its observed solubility in alcohols.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): These solvents possess dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. The polar nature of this compound suggests it should be soluble in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The polar nature of this compound would suggest limited solubility in nonpolar solvents, as the strong solute-solute interactions (hydrogen bonding) would be difficult to overcome by the weak solute-solvent interactions.

Known Solubility Data for this compound

The publicly available quantitative solubility data for this compound is sparse. However, qualitative descriptions and a single quantitative data point have been reported. It is important to note the conflicting information regarding its solubility in water, with some sources describing it as "sparingly soluble" and others as "very soluble".[2][3] This discrepancy highlights the necessity for rigorous experimental determination.

| Solvent | Solvent Type | Reported Solubility |

| 95% Ethanol | Polar Protic | Soluble, 25 mg/mL |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Soluble |

| Diethyl Ether | Polar Aprotic (of low polarity) | Soluble |

| Benzene | Nonpolar Aromatic | Sparingly soluble |

| Water | Polar Protic | Sparingly soluble / Very soluble (conflicting reports) |

This table summarizes the available qualitative and limited quantitative solubility data for this compound.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of comprehensive quantitative data, researchers will often need to determine the solubility of this compound experimentally. The following section provides detailed, field-proven protocols for this purpose.

4.1. The Isothermal Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent. It involves creating a saturated solution by agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached.

4.1.1. Causality Behind Experimental Choices

-

Excess Solute: The use of an excess amount of this compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved solid.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature using a thermostatically controlled water bath or incubator is crucial for obtaining reproducible and accurate results.

-

Agitation: Continuous agitation ensures that the system reaches equilibrium more rapidly by maximizing the surface area of the solid in contact with the solvent.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is typically determined by measuring the concentration of the solute at different time points until it remains constant. For many organic compounds, 24 to 72 hours is a standard equilibration period.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the saturated solution. Filtration through a fine-pored membrane filter (e.g., 0.22 µm or 0.45 µm PTFE syringe filter) is a common and effective method. Centrifugation followed by careful decantation of the supernatant can also be employed.

4.1.2. Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker bath and allow them to stand at the same constant temperature to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a membrane filter into a clean, pre-weighed vial.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

4.2. Analytical Techniques for Concentration Determination

The choice of analytical technique depends on the properties of this compound and the solvent used.

4.2.1. Gravimetric Analysis

This is a simple and direct method that is particularly useful for non-volatile solutes in volatile solvents.

-

Sample Preparation: Accurately weigh a clean, dry evaporating dish.

-

Aliquot Transfer: Transfer a known volume or mass of the filtered saturated solution into the evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

-

Drying and Weighing: Dry the residue to a constant weight and reweigh the evaporating dish.

-

Calculation: The difference in weight corresponds to the mass of dissolved this compound. The solubility can then be expressed in units such as g/100 mL or mol/L.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute.

-

Method Development: Develop an HPLC method with a suitable column and mobile phase that allows for the separation and quantification of this compound. A UV detector is appropriate as the molecule contains a chromophore.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

4.2.3. UV-Visible Spectroscopy

This technique can be used if this compound has a distinct UV-Vis absorption spectrum in the chosen solvent and there are no interfering absorptions from the solvent itself.

-

Spectrum Acquisition: Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Sample Analysis: Dilute the filtered saturated solution to a concentration where the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

Figure 1: Workflow for the Isothermal Shake-Flask Method.

Figure 2: Step-by-step workflow for Gravimetric Analysis.

Conclusion: Empowering Research Through Methodical Investigation

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of organic solvents remains elusive, this guide provides the necessary framework for researchers to bridge this knowledge gap. By understanding the underlying principles of solubility and diligently applying the detailed experimental protocols provided, scientists and drug development professionals can generate reliable and accurate solubility data. This, in turn, will facilitate more efficient process development, reaction optimization, and formulation design, ultimately accelerating the journey from chemical synthesis to valuable end-products. The conflicting reports on its aqueous solubility further underscore the importance of independent, methodical verification as a cornerstone of scientific integrity.

References

- This compound - Safety Data Sheet. (2012).

-

Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2023). Molecules, 28(19), 7105. [Link]

-

3-Amino-2-butenenitrile. PubChem. Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Dimerization of Acetonitrile: Mechanism and Synthesis of 3-Aminocrotononitrile

Abstract

The base-catalyzed dimerization of acetonitrile to form 3-aminocrotononitrile, also known as β-aminocrotononitrile, is a cornerstone reaction in organic synthesis. This transformation, a classic example of the Thorpe reaction, provides a direct route to a versatile bifunctional molecule widely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide offers an in-depth exploration of the reaction mechanism, grounded in established principles of organic chemistry. It provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol, an analysis of critical reaction parameters, and the causality behind experimental choices to ensure reproducible and high-yield synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block characterized by its vicinal amino and cyano functionalities across a double bond. This unique electronic and structural arrangement allows it to participate in a wide array of chemical transformations, including cycloadditions and nucleophilic additions, making it an invaluable precursor for the synthesis of complex heterocyclic systems such as pyrimidines and pyridines.[2][3] Its utility as an intermediate in the production of bioactive molecules underscores the importance of understanding and optimizing its synthesis from simple, readily available precursors like acetonitrile.[2] The dimerization reaction represents the most atom-economical and direct pathway to this important compound.

The Core Mechanism: A Base-Catalyzed Thorpe Reaction

The dimerization of acetonitrile is a self-condensation reaction of an aliphatic nitrile catalyzed by a strong base, a process known as the Thorpe Reaction.[4][5] The mechanism proceeds through several distinct, sequential steps involving the generation of a potent nucleophile and its subsequent attack on a second nitrile molecule. The overall transformation is driven by the formation of a stable, conjugated enamine system.[6]

Step 1: Deprotonation and Carbanion Formation

The reaction is initiated by the deprotonation of acetonitrile at the α-carbon by a strong base. The choice of base is critical; it must be sufficiently strong to abstract a proton from the methyl group of acetonitrile (pKa ≈ 25). Common bases employed for this purpose include alkali metal amides (e.g., sodium amide, NaNH₂), alkoxides, and non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS).[6][7]

The use of an exceptionally strong base like sodium amide in liquid ammonia is a well-documented and efficient method.[7][8] The deprotonation results in the formation of a resonance-stabilized acetonitrile carbanion (anion).

Caption: Step 1: Base-catalyzed deprotonation of acetonitrile to form the carbanion.

Step 2: Nucleophilic Attack

The newly formed acetonitrile carbanion is a potent nucleophile. It readily attacks the electrophilic carbon atom of the nitrile group of a second, unreacted acetonitrile molecule. This nucleophilic addition results in the formation of a C-C bond and yields an intermediate imine anion.

Step 3: Tautomerization and Product Formation

The imine anion intermediate is a transient species that is quickly protonated by a proton source in the reaction medium, typically the conjugate acid of the base formed in the initial step or during aqueous workup. This yields an unstable β-imino nitrile. This imine rapidly undergoes tautomerization to its more thermodynamically stable enamine tautomer, this compound. The stability of the final product is conferred by the extended π-conjugated system involving the amino group, the double bond, and the nitrile group.[6]

The complete mechanistic pathway can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

-

System Preparation: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet, and a dry-ice condenser is assembled and thoroughly dried. The system is purged with dry nitrogen.

-

Deprotonation: Liquid ammonia is condensed into the reaction flask. Sodium amide is then added or prepared in situ. The resulting suspension is cooled to between -75 °C and -35 °C. [7]3. Acetonitrile Addition: A solution of acetonitrile (2 molar equivalents relative to NaNH₂) in a dry, inert solvent such as toluene is added dropwise to the sodium amide suspension over a period of 1-2 hours, maintaining the low temperature.

-

Dimerization/Salt Formation: After the addition is complete, the reaction mixture is allowed to slowly warm to a temperature between -5 °C and +35 °C and is stirred for several hours to ensure the formation of the sodium salt of this compound is complete. [7]5. Ammonia Removal: The excess liquid ammonia is carefully evaporated and can be recycled.

-

Hydrolysis and Workup: The remaining slurry is cooled in an ice bath, and water is slowly added to hydrolyze the sodium salt and quench any unreacted sodium amide. [8]7. Isolation: The organic layer is separated. The aqueous layer may be extracted with a suitable solvent (e.g., toluene, tert-butyl methyl ether). The combined organic phases are then dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Key Reaction Parameters and Optimization

The yield and purity of this compound are highly dependent on the careful control of several parameters.

| Parameter | Condition | Rationale / Field Insight | Reported Yield | Reference |

| Base | Sodium Amide (NaNH₂) | Highly effective and economical for large-scale synthesis. Requires liquid ammonia. | >90% | [7][8] |

| Base | Sodium bis(trimethylsilyl)amide | Sterically hindered base that can improve selectivity and yield, but is more expensive. | 90% | [7] |

| Base | Lithium diethylamide | Effective base, demonstrating the generality of strong amide bases for this reaction. | 86% | [7] |

| Solvent | Liquid Ammonia | Ideal for NaNH₂; low temperature provides excellent reaction control. | >90% | [7][8] |

| Solvent | Aliphatic Hydrocarbon | Used with metallic sodium as the base, but requires higher temperatures (70-180°C). | 90% | [8] |

| Temperature | -75°C to -35°C (Deprotonation) | Minimizes side reactions, such as the attack of the amide ion on the nitrile group to form acetamidine. [7][8] | N/A | [7] |

| Molar Ratio | 2:1 (Acetonitrile:Base) | Optimal stoichiometric ratio for dimerization. Excess base can lead to side products. | N/A | [8] |

Conclusion

The dimerization of acetonitrile into this compound via the Thorpe reaction mechanism is a powerful and efficient transformation. A thorough understanding of the mechanistic steps—deprotonation, nucleophilic attack, and tautomerization—is paramount for process optimization and troubleshooting. By employing strong bases like sodium amide in a controlled, low-temperature environment, researchers can achieve high yields of this versatile chemical intermediate. The protocol and insights provided in this guide offer a self-validating system for the successful synthesis of this compound, empowering further innovation in the fields of pharmaceutical and materials science.

References

- Harnisch, H., et al. (1992). Process for the production of this compound.

-

Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

-

Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130. [Link]

-

Perez, M. A. G., et al. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]

- Harnisch, H., et al. (1993). Process for the production of this compound.

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Thorpe reaction. [Link]

- Harnisch, H., et al. (1995). PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.

Sources

- 1. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-氨基巴豆腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Computational Revision of the Mechanism of the Thorpe Reaction [mdpi.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and First Synthesis of 3-Aminocrotononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocrotononitrile, a seemingly simple molecule, has proven to be a cornerstone in the synthesis of a multitude of complex chemical entities, particularly within the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a nucleophilic enamine and a versatile nitrile group, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the historical context surrounding the discovery and the first successful synthesis of this compound. We will delve into the pioneering work of early twentieth-century chemists, dissect the reaction mechanisms, and provide detailed experimental protocols based on foundational literature. Furthermore, this guide will explore the structural properties and tautomeric nature of this compound, which are crucial for understanding its reactivity and application in modern drug development.

Introduction: Unveiling a Synthon of Strategic Importance

The journey of a drug molecule from concept to clinic is often a long and arduous one, built upon the foundation of versatile and readily accessible chemical building blocks. This compound, also known by its synonyms β-aminocrotononitrile or diacetonitrile, stands as a testament to the profound impact a single, well-designed molecule can have on the landscape of organic synthesis.[1] Its utility as a precursor for a wide array of heterocyclic compounds has made it an invaluable tool for medicinal chemists and process developers.[2][3] This guide aims to provide a detailed historical and technical perspective on the origins of this important synthon, focusing on its initial discovery and the first successful methodologies for its preparation.

The Dawn of Discovery and the First Synthesis: A Tale of Two Methodologies

The precise moment of the "discovery" of this compound is intrinsically linked to its first successful synthesis and characterization. While earlier, less successful attempts may have existed, the seminal work that brought this compound to the forefront of synthetic chemistry was published in 1933 by Ziegler and his collaborators. This was followed by another significant, albeit different, approach by Takeda and his team in 1955.

The Ziegler Synthesis (1933): A Landmark Achievement in Acetonitrile Dimerization

The first high-yield synthesis of this compound was reported by K. Ziegler, H. Eberle, and H. Ohlinger in Justus Liebigs Annalen der Chemie. Their approach centered on the base-catalyzed dimerization of acetonitrile. The key to their success was the use of a strong, sterically hindered base, lithium diethylamide, which selectively promoted the deprotonation of acetonitrile at the α-carbon, initiating the dimerization cascade.[4][5]